An In-depth Technical Guide to 1-Mesitylethanol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-Mesitylethanol for Researchers and Drug Development Professionals
Chemical Identity and Molecular Characteristics
1-Mesitylethanol, or 1-(2,4,6-trimethylphenyl)ethanol, is a secondary alcohol characterized by a hydroxyl group attached to the first carbon of an ethyl substituent on a mesitylene (1,3,5-trimethylbenzene) ring. The steric hindrance provided by the ortho-methyl groups on the aromatic ring significantly influences its reactivity and physical properties.
The direct precursor to 1-Mesitylethanol is the ketone, 1-(2,4,6-trimethylphenyl)ethanone, also known as 2',4',6'-trimethylacetophenone. The properties of this precursor are well-documented and provide a strong foundation for understanding the characteristics of 1-Mesitylethanol.
| Property | 1-(2,4,6-trimethylphenyl)ethanone (Precursor) | 1-(2,4,6-trimethylphenyl)ethanol (Product) |
| CAS Number | 1667-01-2[1][2][3][4] | Not explicitly assigned |
| Molecular Formula | C11H14O[1][2] | C11H16O[5] |
| Molecular Weight | 162.23 g/mol [1][2] | 164.25 g/mol (calculated) |
| IUPAC Name | 1-(2,4,6-trimethylphenyl)ethanone[1] | 1-(2,4,6-trimethylphenyl)ethanol[5] |
| Synonyms | 2',4',6'-Trimethylacetophenone, Acetomesitylene, Mesityl methyl ketone[1][3] | 1-Mesitylethanol |
Synthesis of 1-Mesitylethanol
The most direct and common method for the synthesis of 1-Mesitylethanol is the reduction of its corresponding ketone precursor, 1-(2,4,6-trimethylphenyl)ethanone. The choice of reducing agent is critical due to the steric hindrance around the carbonyl group.
Rationale for Synthetic Approach
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For sterically hindered ketones like 1-(2,4,6-trimethylphenyl)ethanone, milder reducing agents such as sodium borohydride (NaBH4) may result in low yields. A more potent reducing agent, such as Lithium aluminum hydride (LiAlH4), is often necessary to achieve efficient conversion.[6] Catalytic hydrogenation over a metal catalyst like Raney Nickel is another viable method.[6] The choice of solvent is also important; ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used for LiAlH4 reductions, while alcohols like ethanol are suitable for NaBH4 and catalytic hydrogenations.
Experimental Protocol: Reduction using Lithium Aluminum Hydride
This protocol describes a general procedure for the reduction of 1-(2,4,6-trimethylphenyl)ethanone to 1-Mesitylethanol using LiAlH4.
Materials:
-
1-(2,4,6-trimethylphenyl)ethanone
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (dilute, e.g., 10%) or Rochelle's salt solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (a slight molar excess) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve 1-(2,4,6-trimethylphenyl)ethanone in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via a dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently refluxed to ensure completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% H2SO4) or a saturated aqueous solution of Rochelle's salt.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Mesitylethanol.
-
The product can be further purified by column chromatography or crystallization.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-Mesitylethanol.
Potential Applications in Drug Development
While specific applications of 1-Mesitylethanol in drug development are not yet established, its structural motifs suggest several areas of potential interest for researchers and medicinal chemists.
-
Scaffold for Bioactive Molecules: The mesityl group can serve as a bulky, lipophilic scaffold. The introduction of methyl groups can influence the molecule's conformation and interaction with biological targets.[7][8]
-
Modulation of Pharmacokinetic Properties: The methyl groups can block metabolic oxidation at the ortho positions of the aromatic ring, potentially increasing the metabolic stability and half-life of a drug candidate.[7][8]
-
Fine-tuning Receptor Binding: The steric bulk of the mesityl group can be exploited to achieve selective binding to protein targets, by occupying specific hydrophobic pockets.
Safety and Toxicological Profile
A specific toxicological profile for 1-Mesitylethanol is not available. However, an assessment of potential hazards can be inferred from the properties of related compounds, such as other substituted styrenes and aromatic alcohols.
-
General Handling: As with any chemical, 1-Mesitylethanol should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential for Irritation: Aromatic alcohols can cause skin and eye irritation.[9]
-
Toxicity of Related Compounds: Styrene and its derivatives are known to be metabolized by cytochrome P450 enzymes, and some metabolites can be cytotoxic.[10][11] Chronic exposure to styrene has been associated with central nervous system effects.[11] While the toxicological profile of 1-Mesitylethanol is unknown, it is prudent to handle it with care to minimize exposure.
Conclusion
1-Mesitylethanol is a sterically hindered secondary alcohol that can be synthesized from its corresponding ketone. While its physicochemical and toxicological properties have not been extensively studied, its structure presents interesting possibilities for its use as a building block in medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its potential applications.
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